Pedunculosumoside F

Cytotoxicity Hepatocellular carcinoma Glycoside structure-activity relationship

Researchers requiring a validated negative control for anti-HBV screening or glycosylation-dependent cytotoxicity studies face supply inconsistency. Pedunculosumoside F directly addresses this need. - Defined Cytotoxicity: CC₅₀ of 56.7 µM against HepG2 2.2.15 cells, enabling precise comparison with aglycone ophioglonol (CC₅₀ = 15.9 µM). - Confirmed Inactivity: Lacks anti-HBV activity, unlike pedunculosumosides A and C (HBsAg IC₅₀ = 238.0 and 70.5 µM). - Reliable Identity: Isolated from Ophioglossum pedunculosum; suitable as an LC-MS/HPLC reference standard for chemotaxonomy.

Molecular Formula C28H32O17
Molecular Weight 640.5 g/mol
CAS No. 1283600-08-7
Cat. No. B12392597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePedunculosumoside F
CAS1283600-08-7
Molecular FormulaC28H32O17
Molecular Weight640.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O
InChIInChI=1S/C28H32O17/c29-6-11-19(34)18-13(33)4-10(41-27-24(39)22(37)20(35)16(7-30)44-27)5-15(18)42-26(11)9-1-2-14(12(32)3-9)43-28-25(40)23(38)21(36)17(8-31)45-28/h1-5,16-17,20-25,27-33,35-40H,6-8H2/t16-,17-,20-,21-,22+,23+,24-,25-,27-,28-/m1/s1
InChIKeyVWMQUPAZXJVKFZ-KJBTZJKUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pedunculosumoside F: Compound Overview


Pedunculosumoside F (CAS 1283600-08-7; molecular formula C₂₈H₃₂O₁₇; MW 640.54 g/mol) is a homoflavonoid glucoside isolated from the whole plant of the fern Ophioglossum pedunculosum [1]. It consists of an ophioglonol aglycone core bearing β-D-glucopyranosyl residues at both the 7- and 4'-positions via glycosidic linkages [2]. The compound is a secondary plant metabolite with no reported anti-hepatitis B virus (HBV) activity [1].

Compound Type Homoflavonoid diglycoside natural product
Biological Context Reported lack of anti-HBV activity supports negative control studies
Structural Feature Defined 7,4'-di-O-glycosylation for SAR investigations

Pedunculosumoside F: Why Substitution Fails


The homoflavonoid glycoside family from Ophioglossum pedunculosum exhibits wide variation in biological activity driven by subtle structural differences, particularly in glycosylation patterns [1]. For instance, while the aglycone ophioglonol demonstrates moderate cytotoxicity (CC₅₀ = 15.9 µM) against HepG2 2.2.15 cells, Pedunculosumoside F displays a markedly different CC₅₀ of 56.7 µM in the same model . Furthermore, certain in-class compounds such as pedunculosumosides A and C exhibit anti-HBV activity (IC₅₀ = 238.0 and 70.5 µM for HBsAg secretion), whereas Pedunculosumoside F is devoid of this activity [1]. These quantitative differences preclude simple substitution and underscore the need for compound-specific procurement when precise biological activity or reference standard identity is required.

Cytotoxicity profile mismatch Glycosylation pattern may significantly alter cellular toxicity compared to aglycone or mono-glycosides
Anti-HBV activity not transferable In-class compounds show variable HBsAg inhibition; activity may not be assumed without compound-specific data
Physicochemical behavior diverges Diglycosylation affects solubility and retention, potentially complicating method transfer

Pedunculosumoside F: Quantitative Differentiation


Cytotoxicity vs. Ophioglonol in HepG2 2.2.15

In a direct comparative analysis, Pedunculosumoside F exhibits a 3.6-fold higher CC₅₀ (lower potency) than its aglycone, ophioglonol, in HepG2 2.2.15 cells assessed by MTT assay after 8 days [1]. This indicates that diglycosylation at the 7- and 4'-positions substantially reduces cytotoxicity compared to the parent aglycone [1].

Cytotoxicity vs. aglycone
Head-to-head
CC₅₀ 56.7 µM vs. 15.9 µM (ophioglonol)
Supports cytotoxicity endpoint comparison; glycosylation attenuates potency
MTT assay, HepG2 2.2.15 cells, 8 days
Cytotoxicity Hepatocellular carcinoma Glycoside structure-activity relationship

Anti-HBV Activity vs. Pedunculosumosides A & C

Pedunculosumoside F lacks detectable anti-HBV activity in HepG2 2.2.15 cells, contrasting with the modest HBsAg secretion inhibition exhibited by pedunculosumosides A and C (IC₅₀ = 238.0 and 70.5 µM, respectively) under the same experimental conditions [1].

Anti-HBV activity
Head-to-head
No detectable HBsAg inhibition vs. pedunculosumosides A/C (IC₅₀ 238/70.5 µM)
Supports negative control context for anti-HBV assay validation
HepG2 2.2.15, HBsAg ELISA
Antiviral activity Hepatitis B virus HBsAg secretion

Glycosylation Pattern vs. Pedunculosumoside G

Pedunculosumoside F is a diglycoside bearing two β-D-glucopyranosyl residues at positions 7 and 4' [1]. In contrast, pedunculosumoside G is a monoglycoside with only a single glucose unit at position 7 [2]. This structural difference results in a higher molecular weight (640.54 vs. 478.4 g/mol) and altered polarity, directly impacting solubility, chromatographic behavior, and potential bioavailability.

Glycosylation degree
Class-level
Diglycoside (7,4'-di-O-Glc) vs. monoglycoside pedunculosumoside G
Glycosylation degree influences solubility and chromatographic identity
Structural assignment by NMR, MS
Glycosylation Structural analog Physicochemical properties

Natural Source vs. Related Homoflavonoids

Pedunculosumoside F is specifically isolated from the whole plant of Ophioglossum pedunculosum Desv. [1], distinguishing it from related homoflavonoids like ophioglonin derivatives, which are also found in Ophioglossum petiolatum [2]. This species-specific isolation provides a defined botanical origin for procurement and ensures traceability for phytochemical investigations.

Botanical source
Class-level
Specific to Ophioglossum pedunculosum
Supports chemotaxonomic reference standard use
Distinct from O. petiolatum homoflavonoids
Natural product isolation Ophioglossum pedunculosum Chemotaxonomy

Pedunculosumoside F: Defined Applications


Diglycosylation Impact on Cytotoxicity

Given its 3.6-fold higher CC₅₀ relative to ophioglonol in HepG2 2.2.15 cells [1], Pedunculosumoside F is ideally suited as a model compound for studying the role of glycosylation in modulating cytotoxicity. Its well-defined structure allows for precise comparison with the aglycone and monoglycosylated analogs.

Negative Control for Anti-HBV Assays

Pedunculosumoside F lacks anti-HBV activity in the same assay where pedunculosumosides A and C inhibit HBsAg secretion with IC₅₀ values of 238.0 and 70.5 µM [1]. This inactivity makes it an excellent negative control for validating assay specificity and for structure-activity relationship (SAR) studies focused on conferring antiviral properties.

Reference Standard for Ophioglossum Profiling

As a species-specific metabolite isolated from the whole plant of Ophioglossum pedunculosum [1], Pedunculosumoside F serves as a valuable reference standard for liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) based chemotaxonomic studies and quality control of botanical extracts.

Application
Selection Property
Validation Focus
Glycosylation-cytotoxicity SAR studies
Defined diglycoside structure vs. aglycone
Cytotoxicity endpoint comparison; MTT assay context
Anti-HBV negative control research
Reported lack of HBsAg inhibition
Assay specificity validation; SAR baseline
Ophioglossum chemotaxonomic profiling
Species-specific O. pedunculosum metabolite
LC-MS/HPLC identity confirmation

Technical Documentation Hub

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